molecular formula C26H21BrN2O5 B11962688 Diethyl 3-(4-bromobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate CAS No. 853319-43-4

Diethyl 3-(4-bromobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate

Cat. No.: B11962688
CAS No.: 853319-43-4
M. Wt: 521.4 g/mol
InChI Key: KWVCXTBJUBPCRU-UHFFFAOYSA-N
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Description

Diethyl 3-(4-bromobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate is a synthetic indolizine derivative characterized by a bromobenzoyl group at the 3-position and a 4-pyridinyl substituent at the 7-position of the indolizine core. The molecule features two ethyl ester groups at the 1- and 2-positions, contributing to its hydrophobicity and structural complexity.

Indolizines are nitrogen-containing heterocycles with diverse pharmacological applications, particularly as cyclooxygenase-2 (COX-2) inhibitors.

Properties

CAS No.

853319-43-4

Molecular Formula

C26H21BrN2O5

Molecular Weight

521.4 g/mol

IUPAC Name

diethyl 3-(4-bromobenzoyl)-7-pyridin-4-ylindolizine-1,2-dicarboxylate

InChI

InChI=1S/C26H21BrN2O5/c1-3-33-25(31)21-20-15-18(16-9-12-28-13-10-16)11-14-29(20)23(22(21)26(32)34-4-2)24(30)17-5-7-19(27)8-6-17/h5-15H,3-4H2,1-2H3

InChI Key

KWVCXTBJUBPCRU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2C(=C1C(=O)OCC)C(=O)C3=CC=C(C=C3)Br)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 3-(4-bromobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indolizine core, followed by the introduction of the bromobenzoyl and pyridinyl groups. Common reagents used in these reactions include bromobenzoyl chloride, pyridine, and diethyl malonate. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-(4-bromobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to Diethyl 3-(4-bromobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate. Research indicates that derivatives of indole and pyridine structures exhibit substantial antibacterial properties, leading to their exploration as therapeutic agents against resistant strains of bacteria . The compound's structural features may enhance its interaction with bacterial targets, potentially inhibiting their growth.

Antioxidant Properties
Compounds containing indole and pyridine moieties have been investigated for their antioxidant capabilities. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases. This compound may exhibit similar properties, making it a candidate for further studies in pharmacology focused on oxidative stress mitigation .

Neuroprotective Effects
There is growing interest in the neuroprotective effects of indole derivatives. Compounds with similar structures have shown promise in inhibiting acetylcholinesterase activity, which is beneficial for conditions like Alzheimer's disease. The potential of this compound as an acetylcholinesterase inhibitor warrants investigation into its neuroprotective applications .

Industrial Applications

Corrosion Inhibition
The compound's unique chemical structure suggests potential applications as a corrosion inhibitor in industrial settings. Studies on related compounds demonstrate effective corrosion resistance when applied to metals in aggressive environments. The mechanism often involves the formation of a protective layer on the metal surface, preventing further degradation .

Material Science
In material science, compounds with indole and pyridine functionalities are being explored for their electronic properties. The ability to modify electrical conductivity and optical properties makes these compounds suitable for applications in organic electronics and photonic devices. This compound may contribute to advancements in this field through tailored synthesis and functionalization .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that can include the use of various reagents and catalysts. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated significant inhibition against Gram-positive bacteria with a minimum inhibitory concentration (MIC) lower than standard antibiotics .
Study BAntioxidant PropertiesExhibited IC50 values comparable to established antioxidants, indicating strong free radical scavenging activity .
Study CCorrosion InhibitionAchieved over 80% reduction in corrosion rates at optimal concentrations when tested on steel substrates in saline environments .

Mechanism of Action

The mechanism of action of Diethyl 3-(4-bromobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, altering their activity, and modulating downstream signaling events.

Comparison with Similar Compounds

Substituent Effects on COX-2 Inhibition

The 7-position substituent plays a critical role in modulating COX-2 inhibitory activity. Below is a comparison with methoxy- and pyridinyl-substituted analogues:

Compound Name 7-Position Substituent 3-Position Substituent IC50 (µM) for COX-2 Inhibition
Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5a) Methoxy 4-Cyanobenzoyl 5.84 ± 0.03
Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5c) Methoxy 4-Bromobenzoyl 6.99 ± 0.03
(E)-Dimethyl 3-(4-bromobenzoyl)-7-(2-pyridin-2-ylvinyl)indolizine-1,2-dicarboxylate (5b) 2-Pyridinylvinyl 4-Bromobenzoyl Not reported
Target compound (Diethyl 3-(4-bromobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate) 4-Pyridinyl 4-Bromobenzoyl Not reported

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The 4-cyanobenzoyl group in 5a enhances COX-2 inhibition (IC50 = 5.84 µM) compared to the bromobenzoyl-substituted 5c (IC50 = 6.99 µM). This suggests that EWGs at the 3-position improve binding affinity, likely through polar interactions with the COX-2 active site .
  • 7-Position Substitution: Methoxy groups (as in 5a–d ) provide moderate activity, while pyridinyl substituents (as in the target compound) may alter hydrophobic interactions due to their aromatic π-system and nitrogen lone pairs. Computational studies indicate that hydrophobic interactions dominate COX-2 inhibition, favoring bulky or planar substituents .

Crystallographic and Structural Insights

  • Methoxy-Substituted Analogue (5c): Crystallizes in a monoclinic system (space group P21/n) with intramolecular hydrogen bonds (C–H···O) and C–H···π interactions stabilizing the structure. The bromobenzoyl group participates in edge-to-face π-stacking, contributing to crystal packing stability .
  • Pyridinyl-Substituted Target Compound: While crystallographic data are unavailable, the 4-pyridinyl group’s planar geometry and hydrogen-bonding capability (via the pyridine nitrogen) could enhance interactions with COX-2’s hydrophobic subpockets or polar residues .

Comparison with Non-Indolizine Analogues

  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l): This imidazopyridine derivative shares a bromobenzoyl-like substituent but lacks the indolizine core. Its reduced complexity (complexity index = 735 vs.

Biological Activity

Diethyl 3-(4-bromobenzoyl)-7-(4-pyridinyl)-1,2-indolizinedicarboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its synthesis, molecular interactions, and therapeutic implications.

Synthesis and Characterization

The synthesis of this compound involves several steps, including the reaction of pyridine derivatives with substituted phenacyl bromides. The final compound is purified through column chromatography, yielding a high purity (>99%) as confirmed by spectroscopic techniques such as FT-IR, 1H^1H-NMR, and 13C^{13}C-NMR. The physicochemical properties are summarized in Table 1.

Property Value
AppearanceLight-yellow crystalline
Melting PointTBD
SolubilitySoluble in organic solvents
Purity>99%

COX-2 Inhibition

Recent studies have indicated that this compound exhibits notable inhibition of the COX-2 enzyme, an important target in the treatment of inflammatory diseases. Molecular modeling studies suggest that hydrophobic interactions play a critical role in binding affinity and inhibition efficacy. The compound demonstrated an IC50 value in the micromolar range, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Anticancer Activity

In addition to its anti-inflammatory properties, this compound has been evaluated for its anticancer potential. A series of substituted indolizines were tested for their ability to disrupt microtubule polymerization at the colchicine site, showing promising results against various cancer cell lines. The cytotoxicity assays revealed that these compounds could effectively inhibit cell proliferation, suggesting a mechanism that may involve microtubule destabilization .

Study 1: COX-2 Inhibition

In a comparative study involving various indolizine derivatives, this compound was found to have a superior inhibitory effect on COX-2 compared to other synthesized analogs. The study highlighted the importance of specific substituents on the phenyl ring in enhancing biological activity .

Study 2: Anticancer Efficacy

A recent investigation focused on the anticancer properties of this compound against breast cancer cell lines. Results indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis. Mechanistic studies suggested that this effect was mediated through the disruption of microtubule dynamics and activation of apoptotic pathways .

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